(S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, commonly known as NBPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and medicinal chemistry. This compound belongs to the class of pyrrolidine carboxylic acids and has shown promising results in various scientific studies. In
Scientific Research Applications
Amino-Imino Tautomerism Studies
Research on derivatives of aminonicotinic acid, similar in structure to (S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, has explored amino-imino tautomerism. Studies revealed that hydrochlorides and 1-substituted pyridinium derivatives exhibit the imino form, with structures confirmed by NMR and IR spectroscopy (Smrčková, Juricová, & Prutianov, 1994).
Molecular Salts and Cocrystals in Antiviral Therapy
2-Chloro-4-nitrobenzoic acid, related to our compound of interest, is used as an antiviral agent in HIV treatment. Research into its molecular salts with pyridyl and benzoic acid derivatives aims to enhance its pharmaceutical applications, demonstrating the importance of molecular engineering in drug development (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).
Synthesis of Optically Pure Compounds
Optically pure derivatives have been synthesized for pharmaceutical purposes, showcasing the application of (S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride in creating enantiomerically pure compounds. This process involves the stereoselective synthesis crucial for the pharmaceutical industry (Ruano, Alemán, & Cid, 2006).
Extraction and Purification Techniques
The extraction of pyridine-3-carboxylic acid, a component structurally similar to our compound, underscores the importance of purification techniques in the production of pharmaceuticals and biochemicals. Such studies inform the development of efficient extraction processes for compounds like (S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (Kumar & Babu, 2009).
Carboxylic Acid Esterification
Esterification research, involving reactions with carboxylic acids, highlights the chemical versatility and potential for creating various esters from (S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride. These reactions are fundamental in synthesizing prodrugs and modifying pharmacokinetic properties (Takimoto, Inanaga, Katsuki, & Yamaguchi, 1981).
properties
IUPAC Name |
(2S)-2-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4.ClH/c15-11(16)12(5-2-6-13-12)8-9-3-1-4-10(7-9)14(17)18;/h1,3-4,7,13H,2,5-6,8H2,(H,15,16);1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZZQZAXELQJQT-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375966 | |
Record name | (S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1049743-40-9 | |
Record name | (S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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